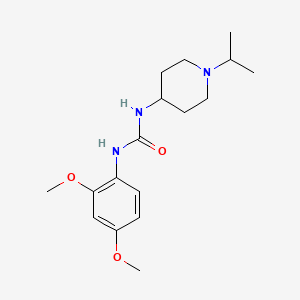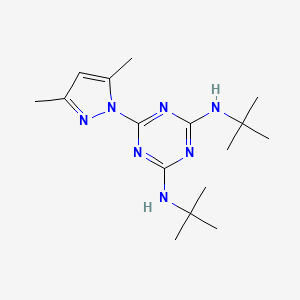![molecular formula C15H11Cl2N3S B5816851 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. The inhibition of GSK-3 has been implicated in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII works by binding to the ATP-binding site of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, thereby inhibiting its activity. N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine plays a crucial role in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. By inhibiting N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII can modulate these signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
The inhibition of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine by N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to have various biochemical and physiological effects. In cancer research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to reduce neuroinflammation and improve cognitive function. In diabetes research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII in lab experiments is its high specificity and potency for N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine. This allows for precise modulation of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine activity, which is crucial for studying its role in various cellular processes. However, one of the limitations of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII is its potential off-target effects, which can lead to unintended effects on other signaling pathways.
Zukünftige Richtungen
There are several future directions for research on N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII. One area of research is the development of more potent and selective N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors for use in clinical settings. Another area of research is the investigation of the role of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine in various diseases, including cancer, neurodegenerative diseases, and diabetes. Additionally, the combination of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII with other drugs or therapies may provide synergistic effects for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII involves the reaction of 2,4-dichlorophenyl isothiocyanate with 6-methyl-2-pyridinamine in the presence of a base to form the thiazole ring. The resulting product is then purified by column chromatography to obtain the final compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been extensively studied in various scientific research applications, including cancer, neurodegenerative diseases, and diabetes. In cancer research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In diabetes research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9-3-2-4-14(18-9)20-15-19-13(8-21-15)11-6-5-10(16)7-12(11)17/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTAVZRVAOFPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)




![2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)



![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)